N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide is a complex organic compound classified as an arylated amide. Its structure features a methoxy group at the 2-position and a 6-methoxy substituent on an imidazo[1,2-b]pyridazine moiety, which is connected to a phenyl group. This unique arrangement of functional groups may significantly impact its physicochemical properties and biological activities.
The synthesis of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide typically involves several steps:
The molecular formula for N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide is . The compound's structure can be represented in various ways, including:
COc1ccc2nc(-c3ccc(NC(=O)C4CC4)c3)cn2n1
This notation provides a way to depict the compound's connectivity and functional groups, highlighting the methoxy groups and the cyclopropanecarboxamide structure.
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide exhibits several notable chemical reactivities:
Research indicates that compounds with similar structural features may exhibit significant biological activities, such as anti-cancer and anti-inflammatory effects. This compound may inhibit specific enzymes or pathways relevant to disease processes .
The physical properties of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide include:
These properties are essential for understanding the compound's behavior in various environments and applications.
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide holds potential applications in medicinal chemistry due to its unique structural features. It may serve as a lead compound for developing new therapeutic agents targeting specific biological pathways involved in diseases such as cancer or inflammatory disorders. Ongoing research into similar compounds suggests that they may interact with key molecular targets like kinases or receptors involved in cellular signaling pathways, making them valuable candidates for further pharmacological studies.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5